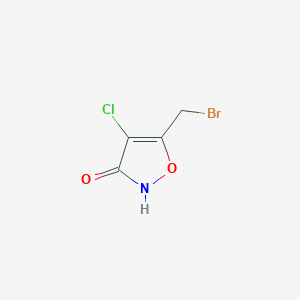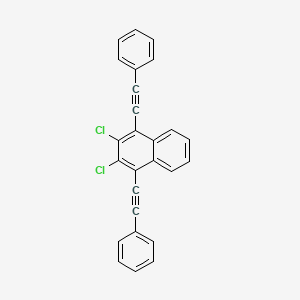
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione is a complex organic compound with the molecular formula C20H36O4 It is characterized by its unique structure, which includes two oxygen atoms forming a dioxane ring and two double bonds within a larger cyclic framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione typically involves cycloaddition reactions, such as the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile, forming a six-membered ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound .
化学反応の分析
Types of Reactions: 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives, while reduction can produce saturated cyclic compounds .
科学的研究の応用
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: It is used in the production of polymers and other materials with specialized properties
作用機序
The mechanism by which 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dioxane ring and double bonds allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes, making the compound valuable in drug discovery and development .
類似化合物との比較
1,2-Dioxin: An isomeric form with a different arrangement of oxygen atoms and double bonds.
1,4-Dioxin: Another isomer with distinct chemical properties due to its structural differences.
1,12-Dioxacyclodocosane-2,13-dione: A similar compound with a different arrangement of double bonds.
Uniqueness: 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione is unique due to its specific arrangement of oxygen atoms and double bonds within a large cyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
83637-48-3 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC名 |
1,12-dioxacyclodocosa-3,14-diene-2,13-dione |
InChI |
InChI=1S/C20H32O4/c21-19-15-11-7-3-1-5-9-13-17-23-20(22)16-12-8-4-2-6-10-14-18-24-19/h11-12,15-16H,1-10,13-14,17-18H2 |
InChIキー |
NBDSVBDSAWVGTL-UHFFFAOYSA-N |
正規SMILES |
C1CCCC=CC(=O)OCCCCCCCC=CC(=O)OCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















